molecular formula C8H5N3O3S B2773048 2-amino-6-nitro-4H-1,3-benzothiazin-4-one CAS No. 4501-67-1

2-amino-6-nitro-4H-1,3-benzothiazin-4-one

Cat. No.: B2773048
CAS No.: 4501-67-1
M. Wt: 223.21
InChI Key: DVNODYDWKZZBKS-UHFFFAOYSA-N
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Description

Historical Context of 1,3-Benzothiazinone Chemistry and its Evolution

The chemistry of 1,3-benzothiazinones, a class of sulfur- and nitrogen-containing heterocyclic compounds, has a history rooted in the broader exploration of fused heterocyclic systems. Early synthetic efforts in the 20th century laid the groundwork for accessing this scaffold, often involving the cyclization of appropriately substituted benzene (B151609) derivatives, such as derivatives of thiosalicylic acid or anthranilic acid. easpublisher.comresearchgate.net For instance, early methods reported the synthesis of 1,3-benzothiazine-4-one derivatives through the condensation of α-aminothiophenol with ketonic compounds, followed by intermolecular cyclization. easpublisher.com

A significant turning point in the evolution of 1,3-benzothiazinone chemistry was the discovery of their potent biological activities. This realization catalyzed a surge in research, transforming the field from a niche area of synthetic chemistry into a major focus of medicinal chemistry. nih.gov The identification of 1,3-benzothiazin-4-ones (BTZs) as powerful agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, was particularly impactful. acs.orgnih.gov Compounds like BTZ043 and PBTZ169, which feature a nitro group on the benzene ring, demonstrated exceptional, nanomolar-level efficacy, spurring intensive investigation into the synthesis and structure-activity relationships of related derivatives. acs.orgnih.govnih.gov This has led to the development of numerous synthetic routes, including multicomponent reactions and methods utilizing "green" chemistry principles, to generate diverse libraries of these compounds for further study. researchgate.net

Structural Features and Core Heterocyclic Framework of 4H-1,3-Benzothiazin-4-one

The foundational structure of 4H-1,3-benzothiazin-4-one is a bicyclic heteroaromatic system. It consists of a benzene ring fused to a six-membered 1,3-thiazine ring, which contains one sulfur atom, one nitrogen atom, and a carbonyl group. easpublisher.com The nomenclature "4H-1,3-benzothiazin-4-one" specifies the location of the atoms within the heterocyclic ring and the position of the ketone functionality.

The core framework can be systematically described as follows:

Benzene Ring: A six-membered aromatic carbon ring that provides a rigid, planar foundation for the molecule.

Thiazine (B8601807) Ring: A six-membered heterocyclic ring containing:

A sulfur atom at position 1.

A nitrogen atom at position 3.

A carbonyl group (C=O) at position 4.

A carbon atom at position 2, which is a common site for substitution.

The fusion of these two rings creates a relatively planar scaffold. nih.gov The presence of the electron-withdrawing carbonyl group and the heteroatoms (sulfur and nitrogen) significantly influences the electron distribution within the molecule. The lone pair of electrons on the sulfur atom can participate in delocalization within the ring system. acs.org This inherent electronic nature, combined with the potential for substitution at various positions on both the benzene and thiazine rings, allows for extensive structural diversification and the modulation of its chemical and physical properties.

FeatureDescription
Core Structure Bicyclic system
Fused Rings Benzene and 1,3-Thiazine
Heteroatoms Sulfur (S) at position 1, Nitrogen (N) at position 3
Key Functional Group Carbonyl (C=O) at position 4
Planarity The fused ring system is generally planar

Academic Significance of Substituted 4H-1,3-Benzothiazin-4-ones in Organic Synthesis and Chemical Science

Substituted 4H-1,3-benzothiazin-4-ones hold considerable academic significance, primarily driven by their utility as scaffolds in medicinal chemistry and as targets for novel synthetic methodologies. nih.gov The diverse range of biological activities reported for this class of compounds makes them attractive targets for drug discovery programs. easpublisher.commdpi.com Researchers have documented antibacterial, antifungal, anti-inflammatory, antiviral, and antitubercular properties among various derivatives. easpublisher.comrsc.org The potent antitubercular activity of nitro-substituted benzothiazinones, which act as inhibitors of the essential mycobacterial enzyme DprE1, has made this scaffold particularly important in the search for new treatments for drug-resistant tuberculosis. nih.govnih.govnih.gov

From a synthetic standpoint, the 4H-1,3-benzothiazin-4-one framework presents interesting challenges and opportunities. The development of efficient and versatile methods for its construction is an active area of research. researchgate.nettandfonline.com Synthetic chemists have explored various routes, including:

Cyclocondensation reactions involving thiosalicylic acid derivatives. easpublisher.com

Multi-component reactions that assemble the core in a single step. nih.gov

Modern catalytic approaches to form the key C-N and C-S bonds. tandfonline.com

These synthetic explorations not only provide access to new derivatives for biological screening but also contribute to the broader toolkit of organic synthesis, offering new strategies for the construction of complex heterocyclic systems.

Specific Research Focus on 2-Amino-6-nitro-4H-1,3-benzothiazin-4-one within the Broader Class

Within the extensive family of 4H-1,3-benzothiazin-4-one derivatives, compounds bearing both an amino group at the 2-position and a nitro group on the benzene ring represent a subclass with specific chemical features. While much of the recent focus in antitubercular research has been on 8-nitro isomers like BTZ043, the 6-nitro substitution pattern also imparts significant electronic modifications to the scaffold. nih.govnih.gov

The compound This compound combines two key functional groups that are known to influence molecular properties:

2-Amino Group: The amino group at position 2 can act as a hydrogen bond donor and can be readily functionalized, serving as a handle for further synthetic elaboration. Its presence is crucial for the biological activity of many related heterocyclic compounds.

6-Nitro Group: The nitro group is a strong electron-withdrawing group. Its placement at the 6-position significantly modulates the electronic character of the entire fused ring system. This electronic perturbation can influence the reactivity of the molecule and its potential interactions with biological targets.

Properties

IUPAC Name

2-amino-6-nitro-1,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S/c9-8-10-7(12)5-3-4(11(13)14)1-2-6(5)15-8/h1-3H,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNODYDWKZZBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 6 Nitro 4h 1,3 Benzothiazin 4 One and Analogues

Cyclocondensation Reactions for 1,3-Benzothiazin-4-one Ring Formation

Cyclocondensation represents a fundamental and widely utilized strategy for constructing the bicyclic 1,3-benzothiazin-4-one ring system. These methods typically involve the formation of key carbon-sulfur and carbon-nitrogen bonds through the reaction of appropriately functionalized aromatic precursors.

A common pathway to 1,3-benzothiazin-4-ones involves a two-step sequence starting with the condensation of aromatic amines and aromatic carbonyl compounds. easpublisher.com This initial reaction, typically conducted at elevated temperatures in a solvent such as ethanol, yields a Schiff base intermediate. easpublisher.com The subsequent reaction of this intermediate leads to the formation of the final heterocyclic system. This method is versatile, allowing for variability in both the amine and carbonyl components, which translates to a diverse range of final products. The general synthesis involves heating the reactants at around 60°C to produce the Schiff base, which is then used in the subsequent cyclization step. easpublisher.com

Following the formation of a Schiff base from an aromatic amine and a carbonyl compound, the key cyclization step to form the 1,3-benzothiazin-4-one ring is often achieved using 2-mercaptobenzoic acid (thiosalicylic acid). easpublisher.com The Schiff base intermediate is coupled with thiosalicylic acid in a solvent like anhydrous toluene (B28343) and heated at reflux for several hours. easpublisher.com The reaction mechanism is proposed to involve the nucleophilic attack of the electron-rich thiol group of thiosalicylic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization and dehydration to form the bicyclic thiazinone compound. easpublisher.com This approach has been successfully used to synthesize a variety of 2,3-disubstituted-2,3-dihydro-4H-1,3-benzothiazin-4-ones. easpublisher.comnih.gov

A specific example is the synthesis of 2-(furan-2-yl)-3-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzothiazin-4-one, where N-(furan-2-ylmethylene)-4-nitroaniline (a Schiff base) is reacted with thiosalicylic acid. easpublisher.com

Table 1: Example of 1,3-Benzothiazin-4-one Synthesis via Schiff Base Intermediate

Reactant 1 (Schiff Base) Reactant 2 Solvent Conditions Product

An alternative synthetic route to 2-amino-substituted 1,3-benzothiazin-4-ones involves the reaction of 2-chlorobenzcarboxamide with the sodium salt of a dithiocarbamate (B8719985). researchgate.net This method builds the thiazinone ring by forming the S-C(aromatic) and N-C(carbonyl) bonds. The dithiocarbamate, derived from an amine and carbon disulfide, acts as the source for both the sulfur atom and the 2-amino substituent. This pathway is particularly useful for introducing a range of substituents at the 2-position, depending on the amine used to generate the dithiocarbamate precursor. The dithiocarbamate pathway, while effective, has the drawback of using toxic and highly flammable carbon disulfide in the synthesis of the reagents. nih.gov

Isothiocyanates are highly valuable precursors for the synthesis of 2-amino-4H-1,3-benzothiazin-4-ones, particularly for potent antitubercular agents like 8-nitrobenzothiazinones (BTZs). nih.govnih.gov A prevalent method, known as the acylisothiocyanate pathway, starts from substituted 2-chlorobenzoyl chlorides. nih.gov These are treated with a thiocyanate (B1210189) salt (e.g., ammonium, potassium, or sodium thiocyanate) to generate a reactive 2-chlorobenzoyl isothiocyanate intermediate. nih.govnih.gov This intermediate is not isolated but is directly treated with a primary or secondary amine. The amine adds to the isothiocyanate group to form a thiourea (B124793), which then undergoes intramolecular nucleophilic aromatic substitution, where the sulfur atom displaces the ortho-chlorine, to form the final 1,3-benzothiazin-4-one ring system. researchgate.netnih.gov

Table 2: Synthesis of Halogenated Benzothiazinones via Isothiocyanate Intermediate

Starting Material Reagents Amine Product
2,4,6-Trifluorobenzoyl chloride 1. NH₄SCN, 2. Triethylamine Ethyl piperazine-1-carboxylate 5,7-Difluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one nih.gov

A more recent development is the "thiourea pathway," which offers a more direct approach. nih.gov In this method, a 2-chlorobenzoic acid is first converted to its acid chloride with thionyl chloride. The resulting 2-chlorobenzoyl chloride is then reacted directly with an N,N-disubstituted thiourea in a single step to form the thiazinone ring system. nih.gov This method avoids the in-situ generation of isothiocyanates and has been shown to provide high yields, making it a more efficient alternative to previous pathways. nih.gov

Metal-Catalyzed and Green Chemistry Approaches in 4H-1,3-Benzothiazin-4-one Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally friendly and efficient methods for synthesizing 1,3-benzothiazin-4-ones. Green chemistry approaches focus on the use of less hazardous solvents and catalysts. For instance, the initial condensation to form Schiff base intermediates can be performed in eco-friendly solvents like water and ethanol. easpublisher.com Furthermore, phosphate (B84403) fertilizers such as mono-ammonium phosphate (MAP) have been explored as "green" and recyclable heterogeneous catalysts for the synthesis of the related 1,4-benzothiazinone scaffold. researchgate.net

While less common for 1,3-benzothiazin-4-ones, metal-catalyzed reactions represent a powerful tool in modern organic synthesis. An efficient synthesis of the related benzo[d] easpublisher.comnih.govthiazine (B8601807) scaffold has been developed using a copper-catalyzed transformation of ketone-derived hydrazones with elemental sulfur. researchgate.netbohrium.com Analogous strategies could potentially be adapted for 1,3-benzothiazin-4-one synthesis. For the structurally similar 4H-benzo[d] easpublisher.comnih.govoxazines, a gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides has been developed, which proceeds under very mild conditions. nih.gov Such metal-catalyzed cyclization strategies could offer novel, efficient entries to the 1,3-benzothiazin-4-one core.

Multi-component Reactions (MCRs) for Diversified 4H-1,3-Benzothiazin-4-one Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly efficient tools for generating molecular diversity. Several MCRs have been developed for the synthesis of 1,3-benzothiazin-4-one libraries. nih.govnih.gov

A prominent example is the one-pot, three-component cyclocondensation of an amine, an aldehyde, and thiosalicylic acid. nih.govnih.govnih.gov This reaction, typically performed in a solvent like toluene, efficiently assembles the 2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold in a single step, avoiding the isolation of intermediates. nih.govnih.gov This strategy allows for three points of diversity, enabling the rapid creation of large libraries of analogues for structure-activity relationship (SAR) studies. Good to excellent yields have been reported for a range of amines (such as N-(3-aminopropyl)piperidine and 4-(2-aminoethyl)morpholine) and various aliphatic or aromatic aldehydes. nih.govnih.gov

Table 3: Examples of 1,3-Benzothiazin-4-ones Synthesized via Three-Component Reaction

Amine Component Aldehyde Component Yield Product Name
4-(2-aminoethyl)morpholine Butyraldehyde 77% 2-butyl-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] easpublisher.comnih.govthiazin-4-one nih.gov
4-(2-aminoethyl)morpholine p-Tolualdehyde 81% 3-(2-morpholinoethyl)-2-(p-tolyl)-2,3-dihydro-4H-benzo[e] easpublisher.comnih.govthiazin-4-one nih.gov

This MCR approach highlights a convergent and atom-economical strategy for accessing structurally complex benzothiazinones from simple and readily available starting materials. nih.govnih.gov

Regioselective Synthesis of 2-Amino-6-nitro-4H-1,3-benzothiazin-4-one Isomers

The regioselective synthesis of nitro-substituted 2-amino-4H-1,3-benzothiazin-4-ones hinges on the strategic selection of starting materials where the nitro group is already positioned at the desired location on the benzene (B151609) ring. The synthesis can be directed to selectively produce either the 6-nitro or the 8-nitro isomer by employing appropriately substituted precursors.

Synthesis of the 6-nitro isomer , this compound, typically starts from a 2-halogenobenzamide derivative with a nitro group at the para-position to the halogen. A common route involves the formation of a 2-alkylthio-6-nitro-4H-1,3-benzothiazin-4-one intermediate. google.com This intermediate is then converted to the final 2-amino product by reaction with a suitable amine, such as ammonia (B1221849). google.com

Synthesis of the 8-nitro isomer , conversely, requires a starting material with a nitro group ortho to the carboxyl or equivalent functional group. For instance, a synthetic pathway to 8-nitrobenzothiazinones (BTZs) begins with 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov This starting material is first converted to its acid chloride, which then reacts with an N,N-dialkyl thiourea derivative to form the thiazinone ring system in a single step. nih.gov Another approach involves the nitration of 2-chloro-5-(methylthio)benzoic acid to produce the 3-nitro substituted intermediate, which leads to the 8-nitrobenzothiazinone core. nih.gov

The key to achieving regioselectivity lies in the fixed position of the nitro group on the initial benzene ring derivative, which is carried through the cyclization process to yield the desired isomer. The table below outlines representative pathways for the synthesis of these two key isomers.

Table 1: Regioselective Synthetic Pathways for Nitro Isomers of 2-Amino-4H-1,3-benzothiazin-4-one

Target Isomer Starting Material Example Key Intermediate Final Step
This compound 2-Halogeno-5-nitrobenzamide derivative 2-Alkylthio-6-nitro-4H-1,3-benzothiazin-4-one Reaction with ammonia or an amine

| 2-Amino-8-nitro-4H-1,3-benzothiazin-4-one | 2-Chloro-3-nitrobenzoic acid derivative | Acylisothiocyanate or direct cyclization with thiourea | Reaction with a secondary amine |

Optimization of Reaction Conditions and Yield for 4H-1,3-Benzothiazin-4-one Synthesis

The efficiency and yield of 4H-1,3-benzothiazin-4-one synthesis are highly dependent on the reaction conditions. Various synthetic methodologies have been developed, each with its own set of optimal parameters concerning solvents, temperature, catalysts, and reaction time.

One common synthetic route involves the cyclization of 2-thioureidobenzoates. In this method, the choice of cyclizing agent is critical. The use of concentrated sulfuric acid at room temperature for an extended period (e.g., 24 hours) can effectively promote ring closure. nih.gov An alternative approach utilizes acetic anhydride, which can facilitate cyclocondensation under reflux conditions. nih.gov This method is particularly useful for converting 2-thioureidobenzoic acids into the desired benzothiazinones. nih.gov

Another widely used strategy begins with substituted 2-chlorobenzoic acid derivatives. nih.gov The synthesis can be optimized by activating the benzoic acid with thionyl chloride in a high-boiling solvent like toluene at elevated temperatures (e.g., 110 °C). nih.gov The resulting acid chloride can then be reacted with a thiourea derivative to yield the final product. nih.gov

A different pathway proceeds via a 2-alkylthio-4H-1,3-benzothiazin-4-one intermediate, which is subsequently reacted with an amine. google.com The initial cyclization may be conducted in a polar aprotic solvent such as Dimethyl sulfoxide (B87167) (DMSO). The subsequent amination step is often performed in a protic solvent like ethanol, with gentle heating to around 50-60°C for a duration of 5 to 60 minutes to drive the reaction to completion. google.com

The choice of base and solvent can also be pivotal. For example, in a multi-step sequence for synthesizing 4H-3,1-benzothiazines, the final intramolecular nucleophilic substitution step was successfully achieved using potassium carbonate (K2CO3) in acetonitrile (B52724) at reflux. beilstein-journals.org For syntheses starting from Schiff base intermediates and thiosalicylic acid, anhydrous toluene at reflux temperature for several hours (e.g., 6 hours) has been shown to be effective. easpublisher.com

The optimization of these parameters is crucial for maximizing product yield and minimizing the formation of byproducts. The following table summarizes various reaction conditions reported for the synthesis of the 4H-1,3-benzothiazin-4-one scaffold.

Table 2: Optimization of Reaction Conditions for 4H-1,3-Benzothiazin-4-one Synthesis

Synthetic Pathway Reagents & Catalysts Solvent Temperature Time Reported Yield
Cyclization of 2-thioureidobenzoate nih.gov Concentrated H₂SO₄ - Room Temperature 24 h 53-72%
Cyclization of 2-thioureidobenzoic acid nih.gov Acetic Anhydride (Ac₂O) - Reflux Not Specified Good
From 2-chlorobenzoic acid nih.gov SOCl₂, N,N-dialkylthiourea Toluene 110 °C Not Specified Good
Amination of 2-alkylthio intermediate google.com Amine Ethanol 50-60 °C 5-60 min Not Specified
From Schiff base & thiosalicylic acid easpublisher.com - Toluene Reflux 6 h Good

Chemical Reactivity and Transformation Mechanisms of 2 Amino 6 Nitro 4h 1,3 Benzothiazin 4 One Systems

Reactions at the Amine Functionality (C2-amino group) of 2-Amino-6-nitro-4H-1,3-benzothiazin-4-one

The exocyclic amino group at the C2 position is a primary nucleophilic center, making it amenable to a variety of substitution reactions. While specific studies detailing the reactions of the C2-amino group on this compound are not extensively documented, its reactivity can be inferred from the behavior of the closely related and well-studied 2-amino-6-nitrobenzothiazole (B160904) scaffold.

This analogous system readily undergoes reactions typical of aromatic amines. For instance, the amino group can be acylated or transformed into hydrazone derivatives. nih.gov A patented process for preparing 2-amino-6-nitrobenzothiazole involves the nitration of an acylated precursor (2-acylaminobenzothiazole) followed by the hydrolytic removal of the acyl protecting group, demonstrating the feasibility of acylation at this position. google.com

Furthermore, research into developing new therapeutic agents has utilized this reactive site to synthesize complex derivatives. A series of 2-amino-6-nitrobenzothiazole-derived hydrazones were synthesized by first creating a 2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide intermediate, which was then condensed with various substituted ketones and aldehydes. nih.gov This synthetic strategy highlights the capacity of the C2-amino nitrogen to act as a nucleophile in substitution and addition-elimination reactions.

Another common transformation for primary aromatic amines is diazotization, followed by Sandmeyer or related reactions to introduce a wide array of functional groups. Although not specifically documented for the title compound, this pathway remains a plausible route for derivatization.

The reactivity at the C2 position is also demonstrated in synthetic routes toward substituted 1,3-benzothiazin-4-ones. For example, 2-amino-substituted derivatives can be prepared by reacting a 2-methylthio-6-nitro-4H-1,3-benzothiazin-4-one precursor with a suitable amine, which displaces the methylthio leaving group. google.com This reaction underscores the electrophilic nature of the C2 carbon and provides an indirect illustration of the types of linkages possible at this position.

Table 1: Representative Reactions at the C2-Amine Functionality (Based on Analogous Systems)

Reaction TypeReactant(s)Product TypeReference System
AcylationAcetyl Chloride / Acetic Anhydride2-Acetamido derivative2-Amino-6-nitrobenzothiazole
Hydrazone Formation (multi-step)1. Ethyl chloroacetate (B1199739) 2. Hydrazine hydrate (B1144303) 3. Aldehyde/Ketone2-(Aceto hydrazono)-amino derivative2-Amino-6-nitrobenzothiazole nih.gov
Nucleophilic Substitution (Synthesis)Primary/Secondary Amine2-(Substituted)-amino derivative2-Methylthio-6-nitro-4H-1,3-benzothiazin-4-one google.com

Reactivity of the Nitro Group on the Benzene (B151609) Ring (C6-nitro group) in this compound

The electron-withdrawing nitro group at the C6 position significantly influences the electronic properties of the entire benzothiazinone system and is itself a site of important chemical transformations, most notably reduction.

The reduction of the nitro group is a critical transformation for nitro-benzothiazinones (nitro-BTZs), as it constitutes the activation step for their well-known antitubercular activity. In the context of their biological mechanism, the C6-nitro group undergoes a flavin-dependent bioreduction.

Enzymatic Reduction: Inside target mycobacterial cells, the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1) utilizes its reduced flavin adenine (B156593) dinucleotide (FADH₂) cofactor to reduce the nitro group of the benzothiazinone. This is a multi-electron process that proceeds through a highly reactive nitroso intermediate. This nitroso derivative is a potent electrophile that then covalently binds to a cysteine residue in the active site of DprE1, leading to irreversible inhibition of the enzyme and cell death. Further reduction to a hydroxylamino species has also been studied.

Chemical Reduction: Standard laboratory methods for the reduction of aromatic nitro groups are also applicable to this compound. These methods can yield different products depending on the reagents and conditions used.

Reduction to Amine: Complete reduction of the nitro group to a primary amine (forming 2,6-diamino-4H-1,3-benzothiazin-4-one) can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective for this transformation.

Partial Reduction: Milder reducing agents or carefully controlled conditions can lead to partial reduction products, such as the corresponding nitroso or hydroxylamine (B1172632) derivatives.

The position of the nitro group on the benzothiazinone ring has a profound effect on the molecule's reactivity and biological properties. While the title compound features a C6-nitro group, much of the foundational research in this class has focused on C8-nitro isomers, such as the clinical candidate BTZ043. nih.govnih.gov

The presence of a strong electron-withdrawing group, such as a nitro group, on the benzene ring is considered essential for the antitubercular activity of benzothiazinones. nih.gov This is because it facilitates the initial reduction step required for activation. Studies on C6-substituted benzothiazinones have confirmed that electron-withdrawing substituents at this position are crucial for maintaining potent antimycobacterial effects.

The position of the nitro group alters the electronic distribution across the aromatic ring, which in turn affects the susceptibility of different positions to nucleophilic attack. For instance, the primary metabolic fate of some nitro-benzothiazinones in vivo is the formation of a hydride-Meisenheimer complex, a stable adduct formed by the addition of a hydride ion to the electron-deficient aromatic ring. The positions most susceptible to this nucleophilic attack are C5 and C7, and the reactivity at these sites is modulated by the electronic influence of substituents at positions like C6 or C8.

Transformations of the Thiazinone Ring System

The 1,3-benzothiazin-4-one core contains a sulfide (B99878) linkage and an amide-like lactam structure, both of which are susceptible to specific chemical transformations.

The sulfur atom in the thiazinone ring exists in the +2 oxidation state and can be oxidized to form the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). While direct experimental data on the oxidation of this compound is limited, the reaction can be predicted based on the known chemistry of heterocyclic sulfides.

Common oxidizing agents used for this purpose include:

meta-Chloroperoxybenzoic acid (m-CPBA): Stoichiometric control of m-CPBA can selectively yield the sulfoxide (B87167) (with approximately one equivalent) or the sulfone (with two or more equivalents). researchgate.net

Oxone® (potassium peroxymonosulfate): This is another powerful and versatile oxidant capable of converting sulfides to sulfones. researchgate.net

Hydrogen Peroxide (H₂O₂): Often used in conjunction with an acid catalyst, H₂O₂ can also effect the oxidation of the ring sulfur.

The oxidation state of the sulfur atom would significantly impact the geometry and electronic properties of the ring. The conversion to a sulfoxide introduces a chiral center at the sulfur, while the sulfone group dramatically increases the electron-withdrawing nature of the heterocycle. Studies on the related 4H-1,2,6-thiadiazines have shown that they can be oxidized stepwise to sulfoxides and then to sulfones using reagents like m-CPBA and Oxone®. researchgate.net

Table 2: Predicted Oxidation Reactions of the Thiazinone Ring

ProductTypical Reagent(s)Key Structural Change
Sulfoxide1 equiv. m-CPBA or NaIO₄S → S=O (Chiral center created)
Sulfone≥2 equiv. m-CPBA, Oxone®, or H₂O₂S → SO₂ (Increased electron withdrawal)

The thiazinone ring, containing an amide-like (thio-ester-like) linkage, is susceptible to cleavage under certain conditions, particularly hydrolytic reactions. The stability of the ring is a key factor in its suitability as a drug scaffold.

Compared to their oxygen-containing analogues (benzoxazinones), 1,3-benzothiazin-4-ones generally exhibit greater stability towards hydrolysis. nih.gov However, under forcing acidic or basic conditions, ring opening can occur. The likely point of initial nucleophilic attack is the electrophilic carbonyl carbon (C4), leading to the cleavage of the C4-S bond.

Studies on a closely related structure, 3,4-dihydro-3-(2-hydroxyethyl)-6-nitro-2H-1,3-benzothiazin-2-thione, revealed an interesting intramolecular cleavage reaction under alkaline conditions, demonstrating the potential for ring-opening pathways in this heterocyclic family. researchgate.net In this specific case, the reaction proceeded via a mechanism involving the pendant hydroxyethyl (B10761427) group, but it highlights the lability of the ring system to nucleophilic attack.

Rearrangement processes are less common but can be triggered. For example, a von Richter-type rearrangement has been observed in 8-nitro-benzothiazinones upon reaction with certain nucleophiles that attack the aromatic ring at C7, although this was not the primary pathway observed in the presence of its target enzyme.

Nucleophilic and Electrophilic Substitution Reactions on the 4H-1,3-Benzothiazin-4-one Core

The 4H-1,3-benzothiazin-4-one core of the target molecule presents multiple sites for both nucleophilic and electrophilic attack. The benzene ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group, while being deactivated towards electrophilic substitution. Conversely, the amino group activates the ring towards electrophilic attack. The heterocyclic ring also contains electrophilic centers susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

Nucleophilic attack on the 4H-1,3-benzothiazin-4-one system can occur at several positions, including the aromatic ring, the C-2 carbon, and the C-4 carbonyl carbon.

On the Aromatic Ring: The presence of the nitro group at the C-6 position significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr). This is exemplified by the formation of hydride-Meisenheimer complexes in related nitro-benzothiazinone systems. nih.govcapes.gov.br In these reactions, a nucleophile attacks an electron-deficient aromatic ring to form a resonance-stabilized intermediate. For this compound, a potent nucleophile could potentially attack the C-5 or C-7 positions, ortho and para to the nitro group, respectively. The synthesis of the related compound, 6-nitro-4H-benzo[d] nih.govmatilda.sciencethiazin-2-amine, proceeds via a sequential SN2-SNAr process, further highlighting the susceptibility of the nitro-activated ring to nucleophilic attack. researchgate.net

At the C-2 and C-4 Positions: Studies on analogous 2-amino-4H-3,1-benzothiazin-4-ones reveal that the C-2 and C-4 positions are electrophilic and thus susceptible to nucleophilic attack. matilda.science The attack of a nucleophile, such as an amine, on the C-2 carbon can lead to a nucleophilic substitution, displacing the amino group. Alternatively, an attack at the C-4 carbonyl carbon can initiate a ring-cleavage reaction. matilda.science The reaction of a related S-methyl derivative with secondary amines resulted in ring-opened products rather than the expected 2-amino substituted benzothiazinones, indicating that nucleophilic attack at C-4 can be a competing pathway. matilda.science

Reaction TypePosition of AttackReactantProduct TypeReference
Nucleophilic Aromatic Substitution (SNAr)Aromatic Ring (e.g., C-5, C-7)Nucleophiles (e.g., hydrides, amines)Meisenheimer complexes, Substituted benzothiazinones nih.govcapes.gov.brresearchgate.net
Nucleophilic SubstitutionC-2Amines2-Substituted-6-nitro-4H-1,3-benzothiazin-4-ones matilda.science
Nucleophilic Acyl Substitution/Ring CleavageC-4AminesRing-opened amides matilda.science

Electrophilic Substitution Reactions

While the nitro group deactivates the benzene ring towards electrophilic aromatic substitution, the powerful activating effect of the amino group at C-2 could potentially direct electrophiles to the ortho and para positions of the heterocyclic amino substituent, though this is not on the benzene ring. For the benzene ring itself, the amino group at C-2 and the ring nitrogen and sulfur atoms would have a complex influence on the electron density. The amino group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The positions C-5 and C-7 are ortho and para to the activating amino group (considering the entire heterocyclic system's influence), but also ortho and para to the deactivating nitro group.

Given the strong deactivation by the nitro group and the benzothiazinone core, electrophilic substitution on the benzene ring is expected to be challenging and require harsh reaction conditions. No specific experimental data for electrophilic substitution reactions on this compound have been found. However, based on general principles of electrophilic aromatic substitution, if a reaction were to occur, the directing effects of the substituents would be crucial.

Reaction TypeExpected Position of AttackDirecting Group InfluencePredicted Reactivity
HalogenationC-5 or C-7-NH2 (activating, o,p-directing) vs. -NO2 (deactivating, m-directing)Low, requires forcing conditions
NitrationC-5 or C-7-NH2 (activating, o,p-directing) vs. -NO2 (deactivating, m-directing)Very low, due to existing deactivation
SulfonationC-5 or C-7-NH2 (activating, o,p-directing) vs. -NO2 (deactivating, m-directing)Low, requires harsh conditions

Mechanistic Investigations of Key Transformations

Mechanistic studies, both computational and experimental, on related nitro-benzothiazinone systems provide valuable insights into the probable transformation mechanisms of this compound.

A key transformation of nitro-benzothiazinones is the formation of a hydride-Meisenheimer complex, a process that has been investigated using quantum mechanics calculations. nih.govcapes.gov.br These studies have examined the influence of substituents on the C-6 position on the propensity for HMC formation. Gibbs free energy of reaction, Mulliken charges, and Fukui indices on C-5 were identified as good indicators of in vitro HMC formation, suggesting a thermodynamically and kinetically controlled process. nih.govcapes.gov.br The mechanism involves the nucleophilic attack of a hydride ion on the electron-deficient aromatic ring, leading to the formation of a stable anionic σ-complex.

The mechanism of nucleophilic attack at the C-2 and C-4 positions of the benzothiazinone core has also been considered. matilda.science An attack by an amine on the C-2 carbon would proceed through a standard addition-elimination mechanism for nucleophilic substitution at a sp2-hybridized carbon. In contrast, an attack at the C-4 carbonyl carbon leads to a tetrahedral intermediate which can then undergo ring-opening through the cleavage of the C4-N3 bond. matilda.science The competition between these two pathways is influenced by the nature of the nucleophile and the reaction conditions.

Furthermore, the reduction of the nitro group is a critical transformation for the biological activity of many nitro-benzothiazinones. nih.govcapes.gov.br This process is often enzyme-mediated and involves the reduction of the nitro group to a nitroso intermediate, which can then covalently bind to biological nucleophiles. nih.govcapes.gov.br While not a substitution reaction in the traditional sense, this transformation is a key aspect of the compound's reactivity in biological systems.

Strategic Derivatization and Analogue Preparation for 4h 1,3 Benzothiazin 4 One Scaffolds

Substituent Effects on the Synthetic Accessibility of 2-Amino-6-nitro-4H-1,3-benzothiazin-4-one Derivatives

The synthesis of this compound and its derivatives is significantly influenced by the nature and position of substituents on the benzenoid ring. The strong electron-withdrawing effect of the nitro group at the C6 position is often crucial for the compound's biological activity, but it also dictates the synthetic strategy.

The introduction of the nitro group is a critical step. Direct nitration of 2-aminobenzothiazole, a common precursor, often leads to a mixture of isomers, with the 5-nitro and 7-nitro derivatives being major products. To achieve regioselective nitration at the 6-position, a common strategy involves the use of a protecting group on the 2-amino function. Acylation of the amino group to form a 2-acylaminobenzothiazole directs the nitration preferentially to the 6-position. Subsequent deprotection via hydrolysis then yields the desired 2-amino-6-nitrobenzothiazole (B160904) intermediate.

For instance, the nitration of 2-acetylaminobenzothiazole with a mixture of nitric acid and sulfuric acid, followed by saponification, provides a high yield of 2-amino-6-nitrobenzothiazole with minimal formation of other isomers. This highlights the essential role of the acetyl substituent in controlling the regioselectivity of the electrophilic substitution.

The presence of other electron-withdrawing groups on the aromatic ring can further modulate the reactivity and synthetic accessibility. For example, the synthesis of benzothiazinones with additional fluoro substituents requires starting materials like polyfluorinated benzoyl chlorides. The cyclization step to form the thiazinone ring can be influenced by the electronic nature of these substituents.

Modification at the C2 Position of the 1,3-Benzothiazin-4-one Ring

The C2 position of the 1,3-benzothiazin-4-one ring is a primary site for introducing structural diversity. The 2-amino group serves as a versatile handle for a variety of chemical transformations, including alkylation, acylation, and arylation.

Alkylation at the C2 position can be achieved through several synthetic routes. One common method involves the reaction of a 2-alkylthio-4H-3,1-benzothiazin-4-one precursor with a primary or secondary amine. The 2-alkylthio group acts as a leaving group, allowing for the introduction of a diverse range of amino substituents. For example, 2-methylthio-6-nitro-4H-1,3-benzothiazin-4-one can be reacted with various cyclic amines like piperidine (B6355638) or morpholine (B109124) to yield the corresponding 2-(piperidin-1-yl)- or 2-(morpholin-4-yl)-6-nitro-4H-1,3-benzothiazin-4-one derivatives.

Another approach involves the cyclization of N,N-disubstituted 2-thioureidobenzoates. For example, treatment of methyl 2-(3,3-diethylthioureido)benzoate with concentrated sulfuric acid leads to the formation of 2-(diethylamino)-4H-3,1-benzothiazin-4-one. nih.gov This method allows for the incorporation of various alkylamino groups at the C2 position.

Alkylation can also occur on the exocyclic sulfur atom of related 2-thioxo-2,3-dihydrobenzo[e] nih.govnih.govthiazin-4-one in the presence of a base like triethylamine, leading to S-alkylated products. researchgate.net

Table 1: Examples of C2-Alkylated 1,3-Benzothiazin-4-one Derivatives

Compound NameC2-SubstituentSynthetic PrecursorReference
2-(Diethylamino)-4H-3,1-benzothiazin-4-oneDiethylaminoMethyl 2-(3,3-diethylthioureido)benzoate nih.gov
2-(Pyrrolidin-1-yl)-4H-3,1-benzothiazin-4-onePyrrolidinylMethyl 2-(pyrrolidine-1-carbothioylamino)benzoate nih.gov
2-(Piperidin-1-yl)-4H-3,1-benzothiazin-4-onePiperidinylMethyl 2-(piperidine-1-carbothioylamino)benzoate nih.gov
2-(Morpholin-4-yl)-4H-3,1-benzothiazin-4-oneMorpholinylMethyl 2-(morpholine-4-carbothioylamino)benzoate nih.gov

Acylation of the 2-amino group is a straightforward method to introduce carbonyl functionalities. As mentioned, this is also a key step in directing the nitration of the benzothiazole (B30560) ring. The 2-amino group can be readily acylated using acyl chlorides or anhydrides under standard conditions.

Arylation at the C2 position can be more challenging. One strategy involves the synthesis of 2-(arylimino)-2,3-dihydrobenzo[e] nih.govnih.govthiazin-4-ones. These compounds can be prepared and subsequently alkylated at the endocyclic nitrogen. While not a direct arylation of the 2-amino group, it provides a route to C2-N-aryl substituted scaffolds.

Derivatization at the N4 Position of the 1,3-Benzothiazin-4-one Ring

Direct derivatization of a pre-formed 4H-1,3-benzothiazin-4-one at the N4 position is not commonly reported. The hydrogen at the N3 position in the 2,3-dihydro tautomer is acidic and can be deprotonated, but subsequent reactions often lead to a mixture of products or ring instability.

A more common and effective strategy is to introduce the desired substituent at the N3/N4 position during the synthesis of the heterocyclic ring itself. Multi-component, one-pot reactions are particularly useful for this purpose. For example, the condensation of an aromatic amine, an aldehyde, and thiosalicylic acid can lead to the formation of 2,3-disubstituted-2,3-dihydro-4H-1,3-benzothiazin-4-ones. nih.gov In this case, the amine component dictates the substituent at the N3 position.

For instance, reacting 4-(2-aminoethyl)morpholine, a substituted benzaldehyde, and thiosalicylic acid in a one-pot reaction yields 3-(2-morpholinoethyl)-2-aryl-2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-ones. nih.gov This approach allows for significant variation at both the C2 and N3 positions simultaneously.

Table 2: Examples of N3-Substituted 1,3-Benzothiazin-4-one Derivatives via Multi-Component Synthesis

Compound NameN3-SubstituentC2-SubstituentReference
3-(2-morpholinoethyl)-2-(p-tolyl)-2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-one2-Morpholinoethylp-Tolyl nih.gov
2-(4-methoxyphenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-one2-Morpholinoethyl4-Methoxyphenyl nih.gov
2-(4-fluorophenyl)-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-one2-Morpholinoethyl4-Fluorophenyl nih.gov
2-(4-nitrophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-one3-(Piperidin-1-yl)propyl4-Nitrophenyl nih.gov

Exploration of Diverse Substituents on the Benzenoid Ring (e.g., Halogenation, Additional Nitration)

Modification of the benzenoid part of the this compound scaffold is a key strategy for modulating its biological activity and pharmacokinetic properties. Halogenation and the introduction of additional nitro groups are common derivatization approaches.

Halogenation, particularly fluorination, can significantly impact a molecule's metabolic stability and binding affinity. The synthesis of fluorinated benzothiazinones typically starts from appropriately substituted fluorinated benzoic acid derivatives. For example, 2,4,6-trifluorobenzoyl chloride can be used to synthesize 5,7-difluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one. nih.gov The position and number of fluorine atoms can be varied to systematically explore the structure-activity relationships.

Introducing a second nitro group onto the this compound ring is synthetically challenging due to the already deactivated nature of the aromatic ring. The strong electron-withdrawing properties of the existing nitro group and the benzothiazinone system make further electrophilic nitration difficult and can lead to harsh reaction conditions and low yields. Alternative strategies, such as starting with a dinitro-substituted precursor, may be more feasible.

Synthesis of Fused Ring Systems Incorporating the 1,3-Benzothiazin-4-one Moiety

The 1,3-benzothiazin-4-one moiety can serve as a building block for the construction of more complex, fused polycyclic systems. These larger structures can explore a wider chemical space and may lead to novel biological activities.

One approach involves the reaction of a 2-amino-1,3-benzothiazole derivative with α-iodo methyl ketones. This reaction proceeds via N-alkylation of the endocyclic nitrogen atom followed by an intramolecular dehydrative cyclization to form imidazo[2,1-b] nih.govnih.govbenzothiazolium salts. mdpi.com This demonstrates the reactivity of the benzothiazole nucleus towards the formation of fused five-membered rings.

Another example is the reaction of a 2-guanidino-1,3-benzothiazin-4-one derivative with methyl anthranilate, which leads to the formation of a tetracyclic quinazolino[2,1-b]quinazolinedione. researchgate.net This transformation showcases the potential of the C2-substituent to participate in cyclization reactions to build elaborate fused systems.

Spectroscopic and Structural Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic and structural elucidation data for the chemical compound this compound is not publicly available. While information exists for structurally related compounds, such as 2-amino-6-nitrobenzothiazole and other benzothiazinone derivatives, the specific analytical data required to fulfill the outlined article on this compound could not be located.

The requested article was to be structured around advanced spectroscopic methodologies, including detailed discussions and data tables for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques), Infrared (IR) spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight and fragmentation analysis, including High-Resolution Mass Spectrometry (HRMS).

The absence of specific experimental data for this compound prevents a scientifically accurate and thorough discussion of its structural confirmation and analysis as per the requested outline. The strict adherence to focusing solely on this specific compound means that data from related molecules cannot be used as a substitute.

Therefore, the generation of the detailed scientific article focusing on the advanced spectroscopic and structural elucidation methodologies for this compound cannot be completed at this time. Further research and publication of the synthesis and characterization of this specific compound would be required for such an article to be written.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4h 1,3 Benzothiazin 4 One Derivatives

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Hyphenated MS Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated mass spectrometry techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of 4H-1,3-benzothiazin-4-one derivatives. nih.goviosrjournals.orgijnrd.org These methods provide crucial information on molecular weight and structure through fragmentation patterns. nih.goviosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile and thermally stable benzothiazinone derivatives. iosrjournals.orglongdom.org The technique provides mass spectra that offer detailed structural information based on the interpretation of fragmentation, which can be compared against library spectra for identification. nih.goviosrjournals.org GC-MS has been successfully employed in the identification and characterization of various synthesized benzothiazin-4-one compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS , are more widely used for this class of compounds due to their applicability to a broader range of polar and non-volatile molecules. nih.govlongdom.org LC-MS enables the analysis of complex mixtures, providing high-sensitivity separation and identification based on the mass-to-charge ratio (m/z) of the separated compounds. longdom.org High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is used to determine the exact mass of the compounds, which aids in confirming their elemental composition. researchgate.net For instance, Electrospray Ionization (ESI-MS) has been used to monitor the stability of benzothiazinone derivatives in solution. nih.gov The mass spectrum of the related compound, 2-amino-6-nitrobenzothiazole (B160904), shows a molecular ion peak corresponding to its exact mass, and its fragmentation pattern in MS/MS experiments provides insight into the molecule's structural components. massbank.eumassbank.eu

TechniqueApplication for Benzothiazinone DerivativesKey Information Obtained
GC-MS Analysis of volatile and thermally stable analogues.Molecular weight, fragmentation patterns, structural identification.
LC-MS Separation and identification of a wide range of derivatives from complex mixtures.Molecular weight, purity, identification of metabolites.
LC-MS/MS Detailed structural elucidation through controlled fragmentation.Connectivity of atoms, confirmation of structural modifications.
HRMS (ESI-TOF) Accurate mass determination.Elemental composition, empirical formula confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of 4H-1,3-benzothiazin-4-one derivatives. The absorption of UV or visible light by these molecules corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the conjugated systems within the molecule.

The spectra of 1,3-benzothiazin-4-one derivatives are characterized by specific absorption maxima (λmax). For example, spectral data for some bicyclic benzothiazinone compounds show a maximum absorption around 300 nm. easpublisher.com This represents a hypsochromic (blue) shift compared to their Schiff base precursors, which absorb between 380-420 nm, indicating a change in the electronic conjugation upon cyclization. easpublisher.com

For a compound like 2-amino-6-nitro-4H-1,3-benzothiazin-4-one, the UV-Vis spectrum is expected to be influenced by intramolecular charge transfer (CT) transitions. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the benzothiazine core facilitates a π→π* transition with significant charge transfer character, likely from the amino group and benzene (B151609) ring to the nitro group. This is analogous to the well-studied electronic transitions in other nitro-aromatic compounds like nitrobenzene (B124822) and para-nitroaniline. nih.gov Such CT bands are sensitive to solvent polarity, often showing shifts in different solvent environments. These spectroscopic studies are fundamental in confirming the proposed chemical structures of newly synthesized derivatives. easpublisher.comresearchgate.net

X-ray Crystallography for Precise Molecular Geometry and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of 4H-1,3-benzothiazin-4-one derivatives in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and configuration.

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction is the gold standard for obtaining high-resolution solid-state structures. uni-halle.deiucr.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map can be constructed, from which the positions of individual atoms are determined.

This method has been used to characterize polymorphs of antitubercular 8-nitrobenzothiazinone derivatives. uni-halle.de For example, 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-4H-benzo-1,3-thiazin-4-one was found to exist in two polymorphic forms: a triclinic form (space group P-1) and a tetragonal form (space group P43). uni-halle.de The analysis provided precise cell parameters and revealed whole-molecule disorder in one form and positional disorder in the other. uni-halle.de Similarly, the crystal structure of 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one was determined to be monoclinic with the space group P121/n1. researchgate.net

Table: Crystallographic Data for a Representative 8-Nitrobenzothiazinone Polymorph (1-I) uni-halle.de

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 8.542(2)
b (Å) 11.643(1)
c (Å) 13.658(2)
α (°) 90
β (°) 107.95(1)
γ (°) 90
Volume (ų) 1292.2

Analysis of Crystal Packing and Intermolecular Interactions

Beyond individual molecular geometry, X-ray crystallography elucidates how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure. These interactions, including hydrogen bonds and π–π stacking, are critical to the material's physical properties.

In the crystal structure of an azoxy derivative formed from two benzothiazinone moieties, the molecules were found to be densely packed in a herringbone pattern. iucr.org In another related benzothiazine derivative, molecules form hydrogen-bonded chains through N—H⋯O and N—H⋯Cl interactions. nih.gov These chains are further linked by C—H⋯N, C—H⋯O, and π–π stacking interactions, creating a stable three-dimensional network. nih.gov The analysis of these non-covalent interactions is crucial for understanding polymorphism and the solid-state behavior of these compounds.

Elemental Analysis for Purity and Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of a 4H-1,3-benzothiazin-4-one derivative. The experimentally determined percentages are compared with the calculated values based on the proposed empirical formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's purity and confirms its elemental composition. This technique is routinely used alongside spectroscopic methods to provide a complete characterization of newly synthesized compounds in this class. easpublisher.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation of 4H-1,3-benzothiazin-4-one derivatives from reaction mixtures and for the assessment of their purity.

Thin Layer Chromatography (TLC) is widely used to monitor the progress of chemical reactions in real-time. easpublisher.com It is a rapid and simple method for qualitatively assessing the number of components in a mixture and for optimizing solvent systems for larger-scale purification. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of purity and for preparative purification. nih.gov Purity analysis by HPLC is a standard quality control measure, with final compounds often required to have a purity greater than 95% before further biological testing. researchgate.net HPLC offers high resolution, allowing for the separation of closely related impurities from the main product. nih.gov

Theoretical and Computational Investigations of 4h 1,3 Benzothiazin 4 One Structures

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods allow for the determination of optimized molecular geometries, electronic structures, and various other molecular properties that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of medium-sized organic molecules like 2-amino-6-nitro-4H-1,3-benzothiazin-4-one due to its favorable balance between computational cost and accuracy. epstem.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this class of compounds. researchgate.netresearchgate.net DFT calculations are used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. nih.gov

Illustrative DFT-calculated electronic properties for this compound are presented in the table below.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap3.3 eV
Dipole Moment5.8 D

This interactive data table provides representative values for electronic properties calculated using DFT. Specific values may vary depending on the level of theory and basis set used.

DFT is also utilized to calculate Mulliken atomic charges, which provide insight into the charge distribution within the molecule and help identify potential sites for electrophilic and nucleophilic attack. researchgate.net

The choice of a basis set in quantum chemical calculations is a critical factor that influences the accuracy and computational cost of the simulation. researchgate.net Basis sets are sets of mathematical functions used to represent the atomic orbitals in a molecule. umaine.edu

Minimal basis sets, such as STO-3G, are computationally efficient but provide a lower level of accuracy. umaine.edu For more reliable results, split-valence basis sets, like the Pople-style 6-31G* or 6-311G(d,p), are commonly used for benzothiazinone derivatives. researchgate.netresearchgate.net These basis sets offer a good compromise between accuracy and computational demand. researchgate.net The addition of polarization functions (e.g., d,p) allows for a more flexible description of the electron density, which is particularly important for molecules with heteroatoms and conjugated systems. For even higher accuracy, diffuse functions (e.g., ++ in 6-311++G(d,p)) can be included to better describe the behavior of electrons that are far from the nucleus. nih.gov

The trade-off between computational cost and accuracy is a key consideration. While larger basis sets provide more accurate results, the computational time increases significantly. researchgate.net Therefore, the selection of an appropriate basis set is crucial for obtaining meaningful results within a reasonable timeframe.

Conformational Analysis and Energy Landscapes of 4H-1,3-Benzothiazin-4-one Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For derivatives of 4H-1,3-benzothiazin-4-one, this analysis is important for understanding their three-dimensional structure and how it influences their physical and biological properties.

The potential energy surface of a molecule can be explored by systematically changing specific dihedral angles and calculating the energy at each point. This allows for the identification of stable conformers (local minima on the energy landscape) and the transition states that connect them. For example, the rotation of the amino group at the C2 position of this compound can be studied to determine the most stable orientation and the energy barrier for rotation. uisek.edu.ec

Below is an illustrative table of the relative energies of different conformers resulting from the rotation of the amino group.

Dihedral Angle (H-N-C-N)Relative Energy (kcal/mol)
2.5
60°1.0
120°1.2
180°0.0

This interactive data table showcases hypothetical energy values for different conformations, illustrating the concept of an energy landscape.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net These calculations can predict the ¹H and ¹³C NMR spectra of this compound, providing valuable information for structural elucidation.

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the peaks in an infrared (IR) spectrum. researchgate.net Theoretical IR spectra can help in the assignment of experimentally observed vibrational bands to specific molecular motions.

UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.govmdpi.com These calculations provide information on the excitation energies and oscillator strengths of the electronic transitions, which correspond to the wavelength and intensity of the absorption bands. nih.gov

An illustrative table of predicted spectroscopic data is provided below.

Spectroscopic DataPredicted Value
¹H NMR Chemical Shift (aromatic proton)7.5 - 8.5 ppm
¹³C NMR Chemical Shift (carbonyl carbon)~165 ppm
IR Frequency (C=O stretch)~1680 cm⁻¹
UV-Vis λmax~350 nm

This interactive data table presents typical predicted spectroscopic values for a molecule of this type. Actual experimental values may differ.

Modeling of Reaction Mechanisms and Transition States for 4H-1,3-Benzothiazin-4-one Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, it is possible to identify the reactants, products, intermediates, and transition states involved in a reaction. nih.gov

For the synthesis of 4H-1,3-benzothiazin-4-ones, computational methods can be used to model the key cyclization step. nih.gov Transition state theory can be applied to calculate the activation energy of the reaction, which provides insight into the reaction rate. orientjchem.org The geometry of the transition state reveals the arrangement of atoms at the point of highest energy along the reaction coordinate. mdpi.com

Furthermore, the reactivity of this compound in various chemical transformations can be investigated. For instance, the mechanism of its interaction with biological targets, such as the enzyme DprE1 in the context of antitubercular activity, involves the reduction of the nitro group. nih.gov Computational modeling can provide a detailed understanding of the electronic and structural changes that occur during this process.

Non-covalent Interactions and Supramolecular Assembly Prediction for 4H-1,3-Benzothiazin-4-one Systems

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a critical role in determining the crystal packing of molecules and the formation of supramolecular assemblies. nih.gov

In the case of this compound, the amino group can act as a hydrogen-bond donor, while the nitro group and the carbonyl group can act as hydrogen-bond acceptors. These interactions can lead to the formation of specific hydrogen-bonding motifs, such as dimers or sheets, in the solid state. researchgate.net

The aromatic rings of the benzothiazinone core can participate in π-π stacking interactions, which also contribute to the stability of the crystal structure. Computational methods, such as Hirshfeld surface analysis, can be used to visualize and quantify these non-covalent interactions. nih.gov Understanding these interactions is important for predicting the crystal structure and solid-state properties of the compound.

Role of 2 Amino 6 Nitro 4h 1,3 Benzothiazin 4 One in Advanced Chemical Synthesis and Material Science

2-Amino-6-nitro-4H-1,3-benzothiazin-4-one as a Synthetic Intermediate and Building Block for Complex Architectures

The broader 4H-3,1-benzothiazin-4-one framework is accessible through various preparative routes, often starting from readily available anthranilic acid derivatives. researchgate.netbohrium.com This synthetic flexibility allows for the introduction of diverse substituents on the benzene (B151609) ring, enabling the tuning of the molecule's properties. researchgate.netbohrium.com Several general methods have been established for the synthesis of the 2-aminobenzothiazinone core, highlighting its accessibility for further chemical exploration.

Starting Material(s)Key TransformationReference
Methyl 2-thioureidobenzoatesCyclocondensation using concentrated sulfuric acid or acetic anhydride. nih.gov
2-Halogenobenzamide derivativesReaction with CS2 and an alkylating agent, followed by displacement with an amine. google.com
Benzoyl thiocarbamatesA robust two-step method involving intramolecular cyclization and displacement. researchgate.net
Aromatic amines and carbonylsFormation of a Schiff base intermediate, followed by coupling with thiosalicylic acid. easpublisher.com

Once formed, the this compound scaffold serves as a valuable building block. A key synthetic strategy involves using a related intermediate, 2-alkylthio-6-nitro-4H-1,3-benzothiazin-4-one, which can be readily converted to a variety of 2-amino derivatives. google.com In this process, the 2-alkylthio group acts as a leaving group that is displaced by a suitable primary or secondary amine. google.com This demonstrates the utility of the scaffold in creating libraries of 2-amino-substituted benzothiazinones for further study. google.com The amino group at the C-2 position is itself a reactive handle, capable of undergoing reactions such as acylation or alkylation to build more elaborate and complex molecular structures. The thiazinone ring is generally more stable than its oxygen analog, the benzoxazinone (B8607429) ring, which influences its reactivity as an acylating agent. researchgate.net

Development of Novel Organic Materials Incorporating 4H-1,3-Benzothiazin-4-one Scaffolds (e.g., Dyes, Pigments, Functional Polymers)

The structural features of this compound suggest its potential for applications in materials science, particularly as a chromophore for dyes and pigments. The molecule contains an electron-donating amino group and an electron-withdrawing nitro group on a conjugated aromatic system. This "push-pull" electronic structure is a well-established motif in the design of organic dyes. While direct application of this specific compound as a dye has not been extensively documented, related sulfur-nitrogen heterocyclic systems are known for their photophysical properties. For instance, nitro-substituted benzothiadiazoles, which are structurally related, exhibit absorption bands in the visible light spectrum between 400-550 nm, confirming they are colored compounds. researchgate.net Similarly, other related heterocyclic families like benzo[a]phenothiazines have been studied for their luminescence properties. nih.gov The synthesis of azo dyes from 2-amino-1,3,4-thiadiazole (B1665364) derivatives further establishes that such heterocyclic cores can be integrated into larger dye structures. mdpi.com

In the realm of polymer science, the analogous 4H-1,3-benzoxazin-4-ones are utilized in the preparation of functional polymers. nih.gov Given the similar reactivity and structural characteristics between benzothiazinones and benzoxazinones, it is plausible that the 4H-1,3-benzothiazin-4-one scaffold could be incorporated into polymer backbones or as pendant groups to create novel functional materials with tailored thermal or photophysical properties. researchgate.netnih.gov

Applications in Sensing and Detection Technologies (if evidence exists for chemical, not biological sensing)

There is currently limited direct evidence for the application of this compound in chemical sensing technologies. However, the broader class of benzothiazole (B30560) and related sulfur-nitrogen heterocycles has proven to be a valuable platform for the design of chemosensors.

For example, novel sensors based on a biphenyl-benzothiazole structure have been developed for the ratiometric and colorimetric detection of biologically important metal ions such as Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov Furthermore, 2,1,3-benzothiadiazoles are recognized as highly versatile fluorescent building blocks for creating optical sensing devices for a wide range of analytes, including cations, anions, and neutral molecules. mdpi.com The utility of these scaffolds stems from their inherent photophysical properties, which can be modulated upon interaction with a target analyte. mdpi.com The presence of the nitro group on the this compound ring could potentially serve as a binding site or as an electronic modulator to induce a detectable colorimetric or fluorescent response upon binding to a specific chemical species, suggesting a potential, though underexplored, application in this field.

Catalytic Applications of 4H-1,3-Benzothiazin-4-one Derivatives (if applicable)

Based on available research, there is no significant evidence to suggest that 4H-1,3-benzothiazin-4-one derivatives, including this compound, are utilized for their catalytic properties in chemical reactions. Their primary roles in advanced chemical applications are centered on their use as synthetic intermediates and as scaffolds for biologically active molecules and functional materials.

Future Research Directions and Unexplored Avenues in 4h 1,3 Benzothiazin 4 One Chemistry

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The synthesis of 4H-1,3-benzothiazin-4-ones has traditionally relied on multi-step procedures that sometimes involve hazardous reagents and solvents. The future of synthesizing these scaffolds, including derivatives like 2-amino-6-nitro-4H-1,3-benzothiazin-4-one, lies in the development of more sustainable and efficient methodologies.

Recent advancements have seen a shift away from classical methods that utilize toxic and flammable reagents like carbon disulfide and carcinogenic methyl iodide. nih.gov A promising development is the "thiourea pathway," which allows for the formation of the thiazinone ring system in a single step from N,N-dialkylthiourea derivatives and 2-chlorobenzoic acid chlorides. nih.gov This method not only avoids hazardous chemicals but also has the potential for industrial-scale production. nih.gov

Further research should focus on the following areas:

Multicomponent Reactions (MCRs): One-pot MCRs have been shown to produce benzothiazin-4-ones in good yields by combining components such as an amine, an aldehyde, and thiosalicylic acid. mdpi.com These reactions are highly efficient and atom-economical. Future work should aim to expand the scope of these MCRs to generate a wider diversity of substituted benzothiazinones, potentially using environmentally benign solvents like water and ethanol. bohrium.com

Catalytic Approaches: The exploration of novel catalytic systems, including heterogeneous and recyclable catalysts, could significantly enhance the sustainability of benzothiazinone synthesis. The use of phosphate (B84403) fertilizers as "green" heterogeneous catalysts for the synthesis of related benzothiazines suggests a promising avenue for investigation. researchgate.net

Flow Chemistry: The adoption of continuous flow synthesis for key steps in benzothiazinone production has been suggested. researchgate.net Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability. Future research should focus on developing end-to-end continuous flow processes for the synthesis of these compounds.

Synthetic ApproachKey FeaturesFuture Research Focus
Thiourea (B124793) Pathway One-step ring formation; Avoids toxic reagents (CS₂, CH₃I). nih.govOptimization for broader substrate scope; adaptation for large-scale synthesis.
Multicomponent Reactions One-pot synthesis; High atom economy; Good yields. mdpi.comExpansion of component scope; use of green solvents. bohrium.com
Green Catalysis Use of heterogeneous, recyclable catalysts. researchgate.netDevelopment of novel, highly efficient catalysts for C-S/C-N bond formation.
Flow Chemistry Enhanced safety and scalability; Precise reaction control. researchgate.netDevelopment of fully continuous synthesis protocols.

Exploration of Undiscovered Chemical Reactivity and Stereochemical Control in 4H-1,3-Benzothiazin-4-one Systems

The chemical reactivity of the 4H-1,3-benzothiazin-4-one core remains relatively underexplored beyond its synthesis and its role in the mechanism of action of antitubercular drugs. The known reactivity of nitro-benzothiazinones involves the reduction of the nitro group to a nitroso intermediate, which then covalently binds to a cysteine residue in the target enzyme DprE1. youtube.com Other reported reactions include the exchange of the carbonyl oxygen for sulfur using Lawesson's reagent. easpublisher.com

Future research should investigate:

Reactions at the Core Structure: A systematic exploration of the reactivity at various positions of the benzothiazinone ring is needed. This includes electrophilic and nucleophilic aromatic substitution on the benzene (B151609) ring, and reactions at the C-2 position and the heterocyclic ring itself. Understanding this reactivity will enable the synthesis of novel derivatives with tailored properties.

Stereochemical Control: The development of methods for the stereoselective synthesis of chiral 4H-1,3-benzothiazin-4-one derivatives is a significant challenge and a crucial area for future research. While asymmetric synthesis of related heterocyclic systems like benzothiazepines has seen progress, researchgate.net methodologies for the enantioselective synthesis of benzothiazinones are not well established. Promising avenues include:

Organocatalysis: The use of chiral organocatalysts for asymmetric transformations, such as enantioselective intramolecular thia-Michael additions, could provide access to enantioenriched benzothiazine derivatives. mdpi.com

Chemoenzymatic Methods: The application of enzymes, such as lyases, for stereoselective bond-forming reactions could be a powerful tool for producing chiral benzothiazinone precursors with high optical purity. nih.gov

Advanced Computational Predictions for Rational Design of 4H-1,3-Benzothiazin-4-one Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and can be further leveraged for the rational design of novel 4H-1,3-benzothiazin-4-one derivatives for various applications.

Current computational studies have predominantly focused on the antitubercular activity of benzothiazinones. These studies employ techniques such as:

Molecular Docking and Molecular Dynamics (MD) Simulations: These methods are used to predict the binding modes and affinities of benzothiazinone derivatives to their biological targets, such as the DprE1 enzyme. nih.govnih.gov Covalent docking approaches have been specifically used to model the irreversible inhibition mechanism. nih.gov These simulations provide insights that guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the structural properties of molecules and their biological activities. nih.gov This allows for the prediction of the activity of newly designed compounds.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, helping to identify compounds with better pharmacokinetic profiles. researchgate.net

Future directions for computational studies in this field include:

Exploring New Biological Targets: Computational screening could be employed to identify other potential biological targets for the 4H-1,3-benzothiazin-4-one scaffold, expanding its therapeutic potential beyond tuberculosis.

Predicting Chemical Reactivity and Properties: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the reactivity, stability, and electronic properties of novel benzothiazinone derivatives. easpublisher.combeilstein-journals.org This information can guide the design of compounds for applications in materials science or as chemical probes.

De Novo Design: Advanced algorithms can be used for the de novo design of benzothiazinone derivatives with desired properties, generating novel chemical structures that can then be synthesized and tested.

Computational MethodApplication in Benzothiazinone ResearchFuture Directions
Molecular Docking/MD Predicting binding to DprE1; Understanding inhibition mechanisms. nih.govnih.govScreening against new biological targets; Modeling interactions for materials science applications.
QSAR Predicting antitubercular activity. nih.govDeveloping models for other biological activities or chemical properties.
ADMET Prediction Assessing drug-likeness of potential antitubercular agents. researchgate.netIntegrating with de novo design to create drug candidates with optimal profiles.
Quantum Chemistry (DFT) Understanding molecular geometry and electronic structure. easpublisher.combeilstein-journals.orgPredicting reactivity, stability, and spectroscopic properties to guide synthesis.

Integration of 4H-1,3-Benzothiazin-4-one Core into Hybrid Chemical Systems

The creation of hybrid molecules by combining the 4H-1,3-benzothiazin-4-one core with other pharmacophores or functional moieties is a promising strategy for developing novel compounds with enhanced or multi-target activity.

Current research in this area has primarily focused on the development of new antitubercular agents. Examples of such hybrid systems include:

Benzothiazinone-Triazole Hybrids: The synthesis of conjugates where a benzothiazinone moiety is tethered to a 1,2,3-triazole ring has been reported. nih.gov Triazoles are known to be present in many biologically active compounds. nih.gov

Conjugates with Other Antimicrobials: There has been work on creating conjugates of piperazino-1,3-benzothiazin-4-ones with other established antibacterial scaffolds, such as imidazopyridines and cephalosporins. beilstein-journals.org This approach aims to create molecules with dual modes of action or improved efficacy against drug-resistant strains.

The future of hybrid systems based on the benzothiazinone core should not be limited to medicinal chemistry. Unexplored avenues include:

Functional Materials: Integrating the benzothiazinone core with photoactive or electroactive moieties could lead to the development of novel materials with interesting optical or electronic properties for applications in sensors, organic electronics, or photochemistry.

Bioconjugation: The development of methods to conjugate benzothiazinones to biomolecules, such as proteins or nucleic acids, could lead to the creation of new chemical biology tools for studying biological processes or for targeted drug delivery.

Polymer Chemistry: Incorporating the benzothiazinone scaffold into polymer backbones or as pendant groups could result in new polymers with unique thermal, mechanical, or biological properties.

Potential for Non-traditional Applications in Pure Chemical Science (e.g., Flow Chemistry, Mechanochemistry)

Beyond its role as a building block for biologically active molecules, the 4H-1,3-benzothiazin-4-one system has potential for use in non-traditional areas of pure chemical science.

Flow Chemistry: As mentioned in section 8.1, the synthesis of benzothiazinones is amenable to continuous flow processes. researchgate.net This not only represents a more efficient synthetic methodology but also opens up possibilities for using the benzothiazinone core in automated, high-throughput chemical synthesis platforms. The precise control over reaction parameters in flow reactors could also enable the exploration of novel and previously inaccessible chemical transformations of the benzothiazinone scaffold.

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, is a rapidly growing field of green chemistry. youtube.com While the mechanochemical synthesis of 4H-1,3-benzothiazin-4-ones has not been extensively reported, the successful synthesis of related heterocycles like benzoxazoles and benzothiazoles using this technique suggests its potential applicability. researchgate.net Future research should explore the use of techniques like ball milling and reactive extrusion for the solvent-free synthesis of benzothiazinones, which would be a significant advancement in sustainability. youtube.com

Chemical Probes and Sensors: The fused aromatic and heterocyclic structure of benzothiazinones provides a platform for the development of fluorescent or colorimetric chemical probes. By judiciously functionalizing the scaffold, it may be possible to create molecules that exhibit changes in their photophysical properties in response to specific analytes, such as metal ions, anions, or biologically relevant small molecules.

Q & A

Q. What are the established synthetic routes for 2-amino-6-nitro-4H-1,3-benzothiazin-4-one, and what are their critical optimization parameters?

The compound can be synthesized via heterocyclization of precursors like methyl 2-thioureidobenzoates or 2-thioureidobenzoic acids under controlled conditions. For example, methyl 2-thioureidobenzoates undergo cyclization in acidic or basic media, with reaction temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) being critical for yield optimization. Thiourea derivatives may also serve as intermediates, requiring careful pH adjustment to avoid premature decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral artifacts should researchers anticipate?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. However, overlapping signals (e.g., unresolved C4 and C6 carbons in 13C^{13}\text{C} NMR) may occur due to steric or electronic effects, necessitating 2D NMR (HSQC, HMBC) for resolution . Mass spectrometry (ESI-MS) confirms molecular weight, while FT-IR identifies nitro and amino functional groups. Researchers should account for solvent-induced shifts and baseline noise in IR spectra .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance solubility due to the compound’s nitro and amino groups. Stability testing in aqueous buffers (pH 4–9) is critical, as protonation of the amino group at low pH may alter reactivity. Accelerated degradation studies under UV light or elevated temperatures (40–60°C) are recommended to assess photolytic/thermal stability .

Advanced Research Questions

Q. How does this compound selectively inhibit enzymes like cathepsin L, and what structural features drive this activity?

The nitro group at position 6 and the planar benzothiazinone core enable selective binding to the active site of human cathepsin L. Competitive inhibition assays (IC50_{50} determination) and molecular docking simulations reveal hydrogen bonding between the nitro group and catalytic cysteine residues. Substituent modifications (e.g., replacing nitro with cyano groups) reduce potency, highlighting the nitro moiety’s role in target engagement .

Q. What methodological challenges arise in studying the adsorption behavior of this compound on indoor surfaces, and how can they be addressed?

Adsorption studies on silica or polymer-coated surfaces require microspectroscopic techniques (e.g., Raman or ToF-SIMS) to track molecular interactions at nanoscale resolutions. Challenges include distinguishing adsorbed species from bulk contaminants. Controlled-environment chambers with regulated humidity (30–70% RH) and surface pre-treatment (plasma cleaning) minimize interference .

Q. How do structural analogs of this compound compare in protease inhibition assays, and what SAR (Structure-Activity Relationship) trends emerge?

Replacing the 6-nitro group with halogen atoms (e.g., Cl) or methoxy groups reduces elastase inhibition but enhances selectivity for cathepsin B. SAR studies using analogs like 2-amino-5-methyl-4H-1,3-benzothiazin-4-one show that electron-withdrawing substituents at position 6 improve binding affinity, while bulky groups at position 2 decrease solubility and bioavailability .

Q. What are the limitations of current computational models in predicting the reactivity of this compound with atmospheric oxidants?

Density Functional Theory (DFT) models often underestimate the compound’s reactivity with ozone due to incomplete parametrization of nitro-aromatic interactions. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches improve accuracy but require high computational resources. Experimental validation via gas-phase mass spectrometry or flow-tube reactors is recommended .

Methodological Notes

  • Enzyme Assays : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin L) and monitor inhibition kinetics via stopped-flow spectrophotometry .
  • Surface Adsorption : Combine quartz crystal microbalance (QCM) measurements with AFM imaging to quantify adsorption isotherms and visualize surface morphology .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to evaluate the interplay of temperature, solvent, and catalyst concentration on reaction yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.